

# Application of Dipeptidyl Peptidase-4 Inhibitors in Combination with Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| <b>Compound of Interest</b> |           |
|-----------------------------|-----------|
| Compound Name:              | DPP-21    |
| Cat. No.:                   | B15607375 |
| <a href="#">Get Quote</a>   |           |

## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with a multifaceted role in glucose metabolism and immune regulation.<sup>[1][2]</sup> While DPP-4 inhibitors, or "gliptins," are widely utilized as oral anti-diabetic medications, a growing body of preclinical and clinical evidence highlights their potential to augment anti-tumor immunity, particularly when combined with immune checkpoint inhibitors (ICIs).<sup>[3][4]</sup> These findings suggest that repurposing DPP-4 inhibitors could be a promising strategy to enhance the efficacy of cancer immunotherapy.<sup>[5][6]</sup>

DPP-4 exerts its immunomodulatory effects primarily through its enzymatic activity, cleaving and inactivating various chemokines and cytokines essential for immune cell trafficking and function.<sup>[1][7]</sup> By inhibiting DPP-4, these agents can reshape the tumor microenvironment (TME) to be more favorable for an anti-cancer immune response. This document provides an overview of the mechanisms, supporting data, and experimental protocols for investigating the synergistic effects of DPP-4 inhibitors and immunotherapy.

## Mechanism of Action

The primary mechanism by which DPP-4 inhibitors enhance anti-tumor immunity is by preventing the degradation of key chemokines, most notably CXCL10.[\[1\]](#)[\[7\]](#) This leads to several downstream effects:

- Enhanced Immune Cell Infiltration: Intact CXCL10 binds to its receptor, CXCR3, which is expressed on the surface of various immune cells, including T cells and Natural Killer (NK) cells.[\[1\]](#)[\[7\]](#) This interaction promotes the migration and infiltration of these effector cells into the tumor microenvironment.[\[8\]](#)[\[9\]](#) Studies have shown that treatment with DPP-4 inhibitors like sitagliptin leads to increased numbers of tumor-infiltrating lymphocytes.[\[8\]](#)[\[10\]](#)
- Modulation of Dendritic and T-Cell Function: DPP-4 inhibition has been shown to augment the function of conventional type 1 dendritic cells (cDC1s), which are crucial for priming and activating tumor-specific T cells.[\[5\]](#)[\[6\]](#) By preventing the degradation of cytokines and chemokines important for DC activation, DPP-4 inhibitors lead to improved antigen presentation and subsequent T-cell activation.[\[5\]](#)[\[6\]](#)
- Reprogramming of Macrophages: DPP-4 inhibitors can influence the polarization of tumor-associated macrophages (TAMs). The DPP-4 inhibitor anagliptin has been demonstrated to inhibit the differentiation of monocytes into immunosuppressive M2 macrophages, thereby shifting the M2/M1 macrophage ratio towards a more anti-tumorigenic state within the TME.[\[11\]](#)
- Overcoming Immunotherapy Resistance: Elevated DPP-4 expression has been observed in immunosuppressive cell populations within tumors that are resistant to anti-PD-1 therapy, including regulatory T cells (Tregs), exhausted CD8+ T cells, and M2-like macrophages.[\[12\]](#) Targeting DPP-4 may therefore represent a strategy to overcome resistance to immune checkpoint blockade.[\[12\]](#)

#### Signaling Pathway of DPP-4 Inhibition in the Tumor Microenvironment



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DPP-IV Inhibition in Anticancer Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 2. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of metformin or dipeptidyl peptidase 4 inhibitors on clinical outcomes in metastatic non-small cell lung cancer treated with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Network-based screening identifies sitagliptin as an antitumor drug targeting dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. williamscancerinstitute.com [williamscancerinstitute.com]
- 9. Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy - Research - Institut Pasteur [research.pasteur.fr]
- 10. Dipeptidyl peptidase-4 inhibitors are associated with improved survival of patients with diabetes mellitus and hepatocellular carcinoma receiving immunotherapy: Letter to the editor on “Statin and aspirin for chemoprevention of hepatocellular carcinoma: Time to use or wait further?” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase 4 inhibitor reduces tumor-associated macrophages and enhances anti-PD-L1-mediated tumor suppression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application of Dipeptidyl Peptidase-4 Inhibitors in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15607375#application-of-dpp-21-in-combination-with-immunotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)